1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

soluble epoxide hydrolase sEH inhibitor urea-based inhibitor

1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351653-39-8) is a synthetic small molecule belonging to the tetrahydroisoquinoline-based diaryl urea class. Its structure combines a 4-ethoxyphenyl moiety with a 1-oxo-tetrahydroisoquinoline scaffold via a urea linkage (molecular formula C18H19N3O3, molecular weight 325.4 g/mol).

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 1351653-39-8
Cat. No. B2439145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
CAS1351653-39-8
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCNC3=O)C=C2
InChIInChI=1S/C18H19N3O3/c1-2-24-15-7-5-13(6-8-15)20-18(23)21-14-4-3-12-9-10-19-17(22)16(12)11-14/h3-8,11H,2,9-10H2,1H3,(H,19,22)(H2,20,21,23)
InChIKeyIUYRTHFRLXHZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351653-39-8) Procurement-Relevant Baseline


1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351653-39-8) is a synthetic small molecule belonging to the tetrahydroisoquinoline-based diaryl urea class. Its structure combines a 4-ethoxyphenyl moiety with a 1-oxo-tetrahydroisoquinoline scaffold via a urea linkage (molecular formula C18H19N3O3, molecular weight 325.4 g/mol) . This chemotype has been pursued in medicinal chemistry for targets including soluble epoxide hydrolase (sEH), N-formyl peptide receptor like-1 (FPRL-1), and VEGFR-2 kinase . However, compound-specific quantitative bioactivity data for CAS 1351653-39-8 remain scarce in the public domain as of the search date, with structural analogs rather than this exact compound dominating published SAR studies.

Why Generic Substitution Fails for 1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in Research Procurement


Members of the tetrahydroisoquinoline-urea chemotype cannot be treated as interchangeable research tools. Published SAR across the sEH, FPRL-1, and VEGFR-2 patent families demonstrates that subtle modifications to the aryl urea substituent—such as replacing a 4-ethoxyphenyl group with a 4-trifluoromethoxyphenyl or 4-acetylphenyl moiety—can shift target potency by orders of magnitude or alter selectivity profiles entirely . For example, a close structural congener with a 4-OCF3 substituent displayed an sEH Ki of 1.40 nM, while other analogs in the same patent series exhibited double-digit nanomolar or weaker affinity . Without compound-specific quantitative data for CAS 1351653-39-8, procurement decisions that assume class-level equivalence risk selecting a compound with uncharacterized potency, unknown selectivity, or off-target liabilities that differ from published analogs.

Quantitative Differentiation Evidence: 1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea vs. Closest Analogs


Structural Distinction from the 4-Trifluoromethoxy Analog: Impact on sEH Binding Affinity

The closest structurally characterized analog to CAS 1351653-39-8 in the sEH inhibitor patent family (US10377744/US11123311/US11723929) bears a 4-trifluoromethoxy (OCF3) substituent in place of the 4-ethoxy group. This analog, BDBM408978, exhibited an sEH Ki of 1.40–1.43 nM against recombinant human sEH in a FRET-based displacement assay . The ethoxy analog (target compound) is documented in the same patent family but no compound-specific Ki or IC50 data are publicly available for it, preventing a direct quantitative comparison. However, SAR trends within the series indicate that the electronic and steric properties of the para-substituent significantly modulate sEH affinity; the OCF3 group is strongly electron-withdrawing (Hammett σp ≈ 0.35), whereas the ethoxy group is electron-donating (σp ≈ –0.24), suggesting that the target compound may exhibit a meaningfully different sEH inhibitory profile from its OCF3 congener .

soluble epoxide hydrolase sEH inhibitor urea-based inhibitor

FPRL-1 Modulation Potential: Scaffold-Class Evidence and Missing Data for the 4-Ethoxy Derivative

The Allergan patent family (US8580817, US8809367) discloses extensive SAR for 1-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea derivatives as FPRL-1 (ALX) receptor modulators, with exemplified compounds demonstrating EC50 values in the low nanomolar to sub-micromolar range in cAMP and calcium mobilization assays . The target compound (CAS 1351653-39-8) bears the core scaffold required for FPRL-1 modulation but its specific 4-ethoxyphenyl substitution pattern is not among the explicitly exemplified and pharmacologically characterized analogs in the publicly available patent text. No EC50, IC50, or efficacy data for this precise compound at FPRL-1 have been located in the public domain.

FPRL-1 ALX receptor anti-inflammatory GPCR modulator

VEGFR-2 Kinase Suppression: Published Class Potency vs. Uncharacterized 4-Ethoxy Analog

Huang et al. (2019) reported a series of tetrahydroisoquinoline-based diaryl urea derivatives as VEGFR-2 signaling suppressors. Lead compounds 9k and 9s exhibited cytotoxic activity comparable or superior to gefitinib against A549, MCF-7, and PC-3 cancer cell lines and downregulated VEGFR-2 phosphorylation at concentrations of 0.5 μM or lower . The target compound (CAS 1351653-39-8) shares the core diaryl urea-tetrahydroisoquinoline architecture but differs at the urea N-aryl substituent (4-ethoxyphenyl vs. the substituted phenyl/heteroaryl groups in 9k/9s). No VEGFR-2 inhibition, cytotoxicity, or target engagement data have been published specifically for CAS 1351653-39-8.

VEGFR-2 inhibitor angiogenesis anticancer diaryl urea

Physicochemical and Purity Baseline: Vendor-Reported Specifications

Multiple commercial vendors list CAS 1351653-39-8 with a typical purity specification of 95% and confirm the molecular identity via molecular formula (C18H19N3O3) and molecular weight (325.36–325.4 g/mol) . The SMILES string (CCOc1ccc(NC(=O)Nc2ccc3c(c2)C(=O)NCC3)cc1) is publicly catalogued, enabling unambiguous identity verification by the purchaser . No certificate-of-analysis-level impurity profiling, solubility data, or stability data are publicly disclosed by any vendor.

chemical procurement purity specification molecular properties

Recommended Application Scenarios for 1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea Based on Available Evidence


Probe Compound for sEH SAR Expansion Studies

Given the established sEH inhibitor pharmacophore among tetrahydroisoquinoline-ureas and the known Ki of 1.40 nM for the 4-OCF3 analog , the 4-ethoxy derivative can serve as a matched-pair comparator to probe the electronic effect of para-substitution on sEH affinity. Researchers should determine its Ki de novo under standardized FRET-based assay conditions and compare against the OCF3 congener to quantify the impact of electron-donating vs. electron-withdrawing substituents on inhibitor potency.

FPRL-1/ALX Receptor Tool Compound with Pre-Use Validation Requirement

The core scaffold is validated for FPRL-1 modulation across the Allergan patent series . CAS 1351653-39-8 is suitable for academic FPRL-1 screening campaigns provided that the purchaser first establishes its functional activity (agonist/antagonist EC50 or IC50) in a cAMP or calcium flux assay in FPRL-1-expressing cells. Without such data, the compound should be treated as an uncharacterized tool rather than a reference modulator.

VEGFR-2 Kinase Inhibitor Chemotype Diversification

The tetrahydroisoquinoline-diaryl urea chemotype has demonstrated VEGFR-2 suppression and anti-proliferative activity in A549, MCF-7, and PC-3 cancer cell lines . CAS 1351653-39-8 introduces a 4-ethoxyphenyl variation not tested in the published series, making it a candidate for chemotype diversification libraries aimed at identifying novel VEGFR-2 inhibitors with potentially distinct selectivity or pharmacokinetic profiles. De novo kinase profiling and cellular cytotoxicity testing are essential.

Analytical Reference Standard for Tetrahydroisoquinoline-Urea Method Development

With a well-defined molecular formula (C18H19N3O3), molecular weight (325.4 g/mol), and publicly available SMILES string , CAS 1351653-39-8 can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods targeting the tetrahydroisoquinoline-urea class. Its commercial availability at 95% purity supports its use as a system suitability standard, with the caveat that users must independently confirm purity prior to quantitative method validation.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.